N-{1-Oxo-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-2-YL}cyclobutanecarboxamide
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Overview
Description
N-{1-Oxo-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-2-YL}cyclobutanecarboxamide is a complex organic compound that features a cyclobutanecarboxamide core with a piperazine and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-Oxo-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-2-YL}cyclobutanecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the cyclobutanecarboxamide core, followed by the introduction of the piperazine and pyridine moieties. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-Oxo-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-2-YL}cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions would result in derivatives with different functional groups.
Scientific Research Applications
N-{1-Oxo-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-2-YL}cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-Oxo-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-2-YL}cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N,4-dimethyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzenesulfonamide
- JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide)
Uniqueness
N-{1-Oxo-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-2-YL}cyclobutanecarboxamide is unique due to its specific structural features, such as the cyclobutanecarboxamide core and the combination of piperazine and pyridine moieties
Properties
IUPAC Name |
N-[1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13(19-16(22)14-5-4-6-14)17(23)21-11-9-20(10-12-21)15-7-2-3-8-18-15/h2-3,7-8,13-14H,4-6,9-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXOQLVWBULHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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